molecular formula C23H17FN2O B4696370 N-(2-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide

N-(2-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide

Cat. No. B4696370
M. Wt: 356.4 g/mol
InChI Key: CRWAYJBVGAGKML-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-phenyl-4-quinolinecarboxamide, commonly referred to as FQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. FQ is a member of the quinoline family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of FQ is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. FQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of JAK2, a protein involved in the regulation of immune responses.
Biochemical and Physiological Effects
FQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FQ has also been shown to exhibit anti-microbial activity against various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

FQ has several advantages for lab experiments, including its easy synthesis, high purity, and diverse biological activities. However, FQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on FQ. One potential direction is the development of FQ-based fluorescent probes for biological imaging. Another direction is the investigation of FQ as a potential therapeutic agent for cancer and inflammatory diseases. Additionally, the development of FQ derivatives with improved solubility and lower toxicity could lead to the discovery of new drugs with diverse biological activities.
Conclusion
In conclusion, FQ is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of FQ is relatively easy, and it exhibits diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. FQ has several advantages for lab experiments, but also has some limitations. Future research on FQ could lead to the development of new drugs and fluorescent probes for biological imaging.

Scientific Research Applications

FQ has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. FQ is also being investigated for its potential use as a fluorescent probe in biological imaging and as a ligand for drug discovery.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O/c24-20-12-6-4-10-17(20)15-25-23(27)19-14-22(16-8-2-1-3-9-16)26-21-13-7-5-11-18(19)21/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWAYJBVGAGKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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